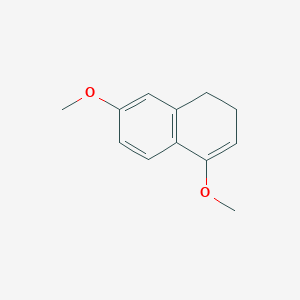
4,7-Dimethoxy-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by the presence of two methoxy groups attached to the naphthalene ring system
Preparation Methods
The synthesis of 4,7-Dimethoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatization of naphthalene derivatives by the nucleophilic addition of organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates. Another method includes the palladium-catalyzed coupling of Grignard reagents with in situ-generated enol phosphates . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4,7-Dimethoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups which activate the aromatic ring towards electrophiles.
Common reagents and conditions used in these reactions include organometallic reagents, palladium catalysts, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,7-Dimethoxy-1,2-dihydronaphthalene has several scientific research applications:
Mechanism of Action
The mechanism by which 4,7-Dimethoxy-1,2-dihydronaphthalene exerts its effects involves its interaction with molecular targets such as enzymes. For example, it can act as a substrate for enzyme-catalyzed oxidation reactions, leading to the formation of reactive intermediates . These intermediates can then participate in further chemical transformations, contributing to the compound’s biological and chemical activity.
Comparison with Similar Compounds
4,7-Dimethoxy-1,2-dihydronaphthalene can be compared with other dihydronaphthalene derivatives such as 1,2-dihydronaphthalene and 1,4-dihydronaphthalene . While these compounds share a similar core structure, the presence and position of methoxy groups in this compound confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Similar compounds include:
- 1,2-Dihydronaphthalene
- 1,4-Dihydronaphthalene
- 2,5-Dimethoxy-1,4-dihydronaphthalene
Properties
CAS No. |
116139-11-8 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4,7-dimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H14O2/c1-13-10-6-7-11-9(8-10)4-3-5-12(11)14-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
DBDUFLDWHJJNQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




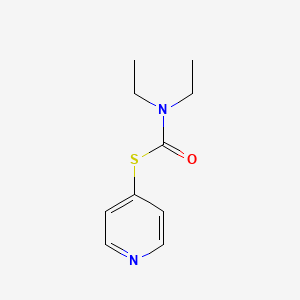
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
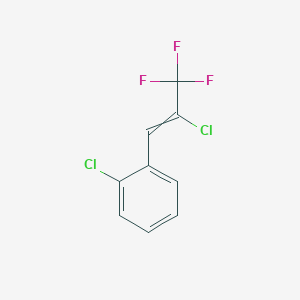
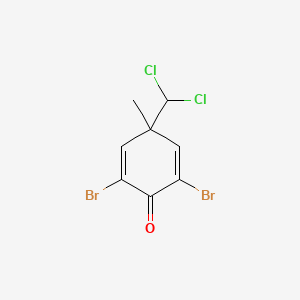
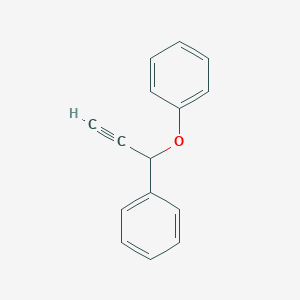
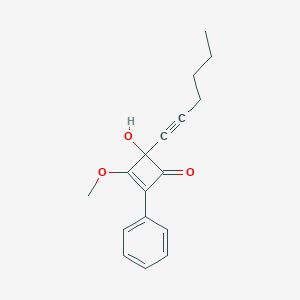
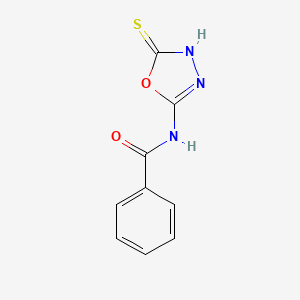
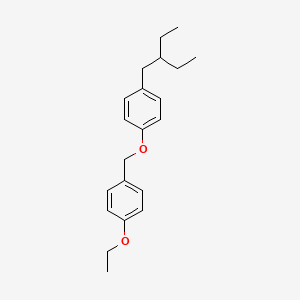
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
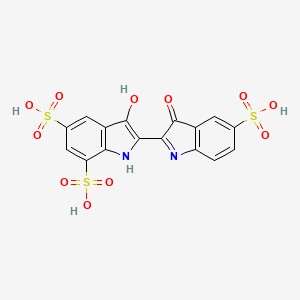
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
